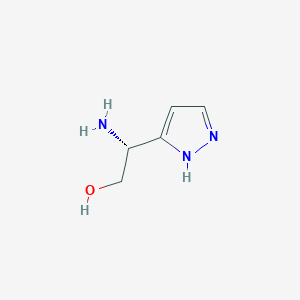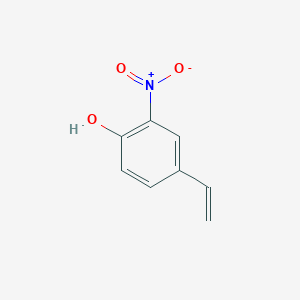
2-Nitro-4-vinylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-vinylphenol is an organic compound with the molecular formula C8H7NO3 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a nitro group (-NO2) and the hydrogen atom in the ortho position is replaced by a vinyl group (-CH=CH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-vinylphenol typically involves the nitration of 4-vinylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
C8H8O+HNO3→C8H7NO3+H2O
In this reaction, 4-vinylphenol reacts with nitric acid to form this compound and water as a byproduct. The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Nitro-4-formylphenol or 2-Nitro-4-carboxyphenol.
Reduction: 2-Amino-4-vinylphenol.
Substitution: Various esters or ethers of this compound.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-vinylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-4-vinylphenol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The vinyl group can participate in polymerization reactions, forming cross-linked structures that contribute to the compound’s properties in industrial applications.
Vergleich Mit ähnlichen Verbindungen
2-Nitro-4-vinylphenol can be compared with other similar compounds, such as:
4-Vinylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the vinyl group, resulting in different chemical and physical properties.
4-Nitrophenol: Similar nitro group but different position, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4-ethenyl-2-nitrophenol |
InChI |
InChI=1S/C8H7NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h2-5,10H,1H2 |
InChI-Schlüssel |
BONORWCBNONWAT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
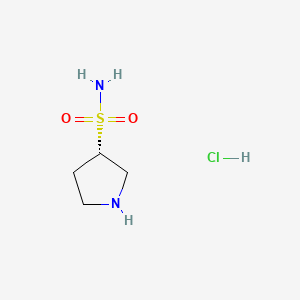

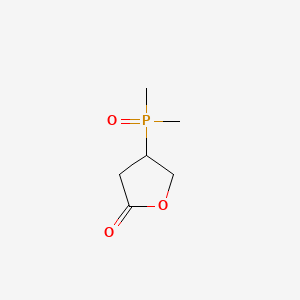
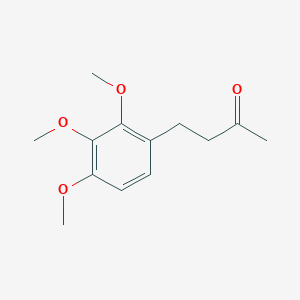
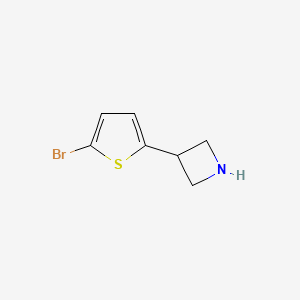


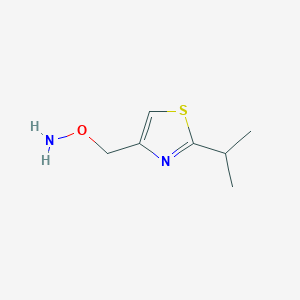
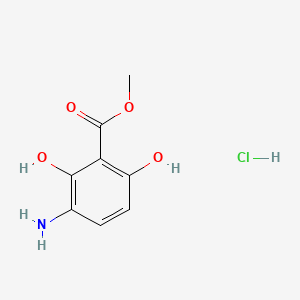


![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
